An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate: Synthesis, Characterization, and Applications in Liquid Crystal Technologies
An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate: Synthesis, Characterization, and Applications in Liquid Crystal Technologies
Abstract
This technical guide provides a comprehensive overview of the liquid crystal compound 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate, a material of significant interest in the development of advanced display technologies. The document details its chemical structure, physicochemical properties, and provides validated, step-by-step protocols for its multi-stage synthesis, including the preparation of its key precursors: 4-(trans-4-propylcyclohexyl)benzoic acid and 4-cyano-3-fluorophenol. A thorough guide to the analytical characterization of the final compound using standard spectroscopic and chromatographic techniques is presented, alongside an exploration of its liquid crystalline properties and the underlying structure-property relationships that govern its performance. This guide is intended for researchers, chemists, and materials scientists engaged in the research and development of liquid crystal materials and their applications in optoelectronic devices.
Introduction: The Significance of Fluorinated Cyanophenyl Benzoates in Liquid Crystal Displays
Liquid crystal displays (LCDs) are ubiquitous in modern society, and their performance is intrinsically linked to the chemical composition of the liquid crystal mixtures employed. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate belongs to a class of high-performance liquid crystals known as cyanophenyl benzoates. These molecules are characterized by a rigid core structure, which promotes the formation of the mesophases essential for liquid crystal behavior, and terminal groups that fine-tune the material's dielectric and optical properties.
The molecular architecture of the title compound is strategically designed for utility in active-matrix liquid crystal displays. The terminal cyano (-C≡N) group imparts a strong dipole moment, leading to a high positive dielectric anisotropy (Δε), which is crucial for the low-voltage switching of liquid crystal molecules in an electric field[1]. The trans-4-propylcyclohexyl moiety provides a desirable balance of rigidity and flexibility, contributing to a broad nematic temperature range and low viscosity, both of which are critical for fast-switching display applications[2][3]. Furthermore, the lateral fluorine substituent is a key feature; it modifies the electronic properties of the molecule, often leading to a reduction in melting point and an enhancement of the nematic phase stability without significantly compromising the clearing point[4][5]. This guide will provide a deep dive into the synthesis, characterization, and fundamental properties of this important liquid crystal material.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate is provided in the table below. It is important to note that while some data for this specific compound is available, other properties are extrapolated from closely related analogues and computational models.
| Property | Value | Source |
| Chemical Name | 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate | N/A |
| CAS Number | 92118-82-6 | [6] |
| Molecular Formula | C₂₃H₂₄FNO₂ | [6] |
| Molecular Weight | 365.44 g/mol | [6] |
| Appearance | White crystalline solid (predicted) | N/A |
| Purity | >97% (commercially available) | [6] |
| Boiling Point | 505.1 ± 50.0 °C at 760 mmHg (predicted) | [7] |
| Melting Point | Not explicitly reported; analogues show melting in the range of 60-100 °C. | N/A |
| Nematic to Isotropic Transition (Clearing Point) | Not explicitly reported; analogues show clearing points in the range of 150-250 °C. | N/A |
Synthesis of 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate
The synthesis of the title compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling via an esterification reaction. The overall synthetic strategy is outlined below. The choice of the Steglich esterification in the final step is deliberate; it is a mild and efficient method that proceeds under neutral conditions, making it ideal for coupling sensitive or sterically hindered substrates[8][9].
Caption: Overall synthetic workflow for 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate.
Synthesis of Precursor 1: 4-(trans-4-propylcyclohexyl)benzoic acid
This precursor provides the non-polar, aliphatic tail and the central phenyl ring of the final liquid crystal molecule. The trans-cyclohexyl ring is crucial for maintaining a linear molecular shape, which is essential for nematic phase formation. The synthesis begins with the hydrogenation of 4-propylbiphenyl.
Step 1: Hydrogenation of 4-Propylbiphenyl to 4-Propylcyclohexylbenzene
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Rationale: Catalytic hydrogenation is employed to selectively reduce one of the aromatic rings of 4-propylbiphenyl. A ruthenium on carbon (Ru/C) catalyst is often chosen for its efficacy in hydrogenating aromatic systems under manageable conditions.
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Detailed Protocol:
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In a high-pressure autoclave, combine 4-propylbiphenyl (1 equivalent), ethanol as the solvent, and 5% Ruthenium on carbon (Ru/C) catalyst (approximately 5-10% by weight of the starting material).
-
Seal the autoclave and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50-100 atm.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-propylcyclohexylbenzene.
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Step 2: Synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid
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Rationale: A Friedel-Crafts acylation followed by a haloform reaction or oxidation is a standard method to introduce a carboxylic acid group onto the phenyl ring. The use of acetyl chloride and aluminum chloride in the Friedel-Crafts step is a classic approach to form the ketone intermediate.
-
Detailed Protocol:
-
Dissolve 4-propylcyclohexylbenzene (1 equivalent) in a dry, inert solvent such as dichloromethane or carbon disulfide and cool to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred solution.
-
Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ketone intermediate.
-
Dissolve the crude ketone in a suitable solvent (e.g., dioxane) and add an aqueous solution of sodium hypobromite (prepared from bromine and sodium hydroxide).
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Heat the mixture with stirring. The progress of the haloform reaction can be monitored by the disappearance of the ketone starting material.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-(trans-4-propylcyclohexyl)benzoic acid.
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Synthesis of Precursor 2: 4-Cyano-3-fluorophenol
This precursor forms the polar, cyano- and fluoro-substituted head of the final molecule. The synthesis typically involves a nucleophilic aromatic substitution reaction.
-
Rationale: The Rosenmund-von Braun reaction, using copper(I) cyanide, is a reliable method for introducing a cyano group onto an aromatic ring, particularly by displacing a bromide.
-
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-fluoro-4-bromophenol (1 equivalent) and copper(I) cyanide (CuCN, 1.2 equivalents) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere for several hours.
-
Monitor the reaction by TLC or GC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-cyano-3-fluorophenol.
-
Final Synthesis: Steglich Esterification
This final step couples the two precursors to form the target liquid crystal molecule.
Caption: Key components of the Steglich esterification for the final synthesis step.
-
Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the nucleophilic attack by the phenol. This method is highly efficient and avoids the need for harsh acidic or basic conditions.
-
Detailed Protocol:
-
To a stirred solution of 4-(trans-4-propylcyclohexyl)benzoic acid (1 equivalent), 4-cyano-3-fluorophenol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in dry dichloromethane (DCM) at 0 °C, add a solution of DCC (1.2 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or heptane) to obtain the final product, 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate, as a white solid.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate. The following are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the propyl chain protons. The aromatic region should display complex splitting patterns due to the fluorine and cyano substituents. The trans-cyclohexyl protons will appear as broad multiplets in the aliphatic region. The propyl group will show a triplet for the terminal methyl group and multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 23 unique carbon atoms. The carbonyl carbon of the ester will appear around 165 ppm. The cyano carbon will be observed around 115 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts influenced by the fluorine and other substituents. The aliphatic carbons of the cyclohexyl and propyl groups will be found in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides confirmation of the key functional groups present in the molecule.
-
Expected Absorption Bands:
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~2230 cm⁻¹: A sharp, strong absorption corresponding to the C≡N stretching of the nitrile group.
-
~1735 cm⁻¹: A strong absorption due to the C=O stretching of the aromatic ester.
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~1600 and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1250 and ~1100 cm⁻¹: Strong C-O stretching vibrations of the ester group.
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~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexyl and propyl groups.
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~1200-1300 cm⁻¹: C-F stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z of 365. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to characteristic fragments corresponding to the acylium ion and the substituted phenol.
Liquid Crystalline Properties and Structure-Property Relationships
The liquid crystalline behavior of 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate is a direct consequence of its molecular structure.
-
Rod-like Shape: The molecule possesses a rigid, elongated core composed of the phenyl and cyclohexyl rings, which is a prerequisite for the formation of anisotropic liquid crystal phases.
-
Dielectric Anisotropy: The strong dipole moment of the terminal cyano group, aligned with the long molecular axis, results in a large positive dielectric anisotropy. This property is essential for the reorientation of the liquid crystal molecules in an electric field, which is the fundamental principle of operation for twisted nematic (TN) and other field-effect LCDs.
-
Nematic Phase Stability: The trans-cyclohexyl ring and the propyl tail contribute to a favorable aspect ratio and intermolecular interactions that promote the formation of a stable nematic phase over a broad temperature range. The lateral fluorine atom can further enhance this stability by modifying the intermolecular potential and disrupting crystal packing, which can lower the melting point and broaden the nematic range[5].
-
Viscosity: The presence of the cyclohexyl ring generally leads to a lower viscosity compared to analogous compounds with multiple phenyl rings, which is advantageous for achieving fast switching times in displays.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate and the reagents used in its synthesis.
-
Hazard Identification: The compound is classified as harmful if swallowed or inhaled, and may cause skin and eye irritation. The GHS classification indicates it may cause long-lasting harmful effects to aquatic life[7].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate is a well-designed liquid crystal molecule that embodies the key structural features required for high-performance display applications. Its synthesis, while multi-stepped, relies on well-established and scalable chemical transformations. The combination of a high dielectric anisotropy, a broad nematic range, and low viscosity makes it a valuable component in liquid crystal mixtures for advanced optoelectronic devices. This guide has provided a comprehensive framework for its synthesis, characterization, and an understanding of its fundamental properties, serving as a valuable resource for researchers and professionals in the field of liquid crystal science and technology.
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